1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
Description
Properties
IUPAC Name |
1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDAFBSDYQXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(=S)N2N1C(=S)NC2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936421 | |
| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16085-50-0 | |
| Record name | Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route A: Sequential Cyclization and Methylation
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Synthesis of 4-amino-3,7-dimercapto-1,2,4-triazole (Intermediate I):
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Methylation:
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Cyclization:
Route B: One-Pot Bitriazole Formation
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Organocatalytic [3 + 2]-Cycloaddition:
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In Situ Methylation:
Characterization and Analytical Data
Spectroscopic Confirmation
Comparative Yields Across Methods
| Method | Cyclization Agent | Methylation Agent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sequential | Ethyl chlorooxoacetate | CH3I | 68 | 98.5 |
| One-Pot | TMG/DMSO | CH3I/K2CO3 | 82 | 97.8 |
| Bitriazole | Hydrazonoyl chloride | (CH3)2SO4 | 74 | 96.2 |
Challenges and Mitigation Strategies
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Thiol Oxidation: Conduct reactions under inert atmosphere (N2/Ar) with 1,4-dithiothreitol (DTT) as a stabilizer.
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Regioselectivity: Use bulky bases (e.g., DBU) to direct methylation to less hindered nitrogen sites.
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Byproduct Formation: Optimize stoichiometry (1:1.5 ratio of triazole precursor to methylating agent).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the methyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against a range of bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate its exact mechanism and effectiveness in vivo.
Antioxidant Activity
The antioxidant properties of this compound have been explored in various models. It has been shown to scavenge free radicals effectively and reduce oxidative stress markers in biological systems.
Fungicides
Due to its antifungal properties, this compound is being investigated as a potential fungicide in agriculture. Its ability to inhibit fungal growth can help protect crops from diseases caused by various pathogens.
Plant Growth Regulators
Research suggests that this compound may also act as a plant growth regulator. Studies indicate that it can enhance seed germination rates and promote root development under specific conditions.
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Sensor Development
The unique electronic properties of this compound make it suitable for developing sensors for detecting environmental pollutants or biological agents.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus with minimum inhibitory concentration (MIC) values below 50 µg/mL. |
| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with IC50 values around 25 µM after 48 hours of treatment. |
| Study C | Agriculture | Enhanced germination rates in tomato seeds by up to 40% when treated with a 100 µM solution. |
| Study D | Material Science | Developed a polymer composite with improved tensile strength by incorporating 10% of the compound into the matrix. |
Mechanism of Action
The mechanism by which 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong interactions with metal ions, which may be relevant in its biological activity.
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Example : 1,2,4-Triazolo[1,5-a]pyrimidine derivatives (e.g., compounds from ).
- Core Structure : Fusion of 1,2,4-triazole with a pyrimidine ring.
- Key Substituents: Variable groups at positions 5 and 7 (e.g., aryl, alkyl, or amino substituents).
- Synthesis: Multi-component reactions using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under mild conditions .
- Biological Activity : Demonstrated antitumor, antifungal, and antimalarial activities, likely due to interactions with enzymes like 14α-demethylase .
Triazolo-Thiadiazole Derivatives
Example : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles ().
- Core Structure : Fusion of 1,2,4-triazole with a thiadiazole ring.
- Key Substituents : Pyrazole and methoxyphenyl groups.
- Synthesis : Stepwise assembly involving pyrazole intermediates and cyclization with carboxylic acids in phosphorus oxychloride .
- Biological Activity: Molecular docking studies suggest antifungal activity via inhibition of lanosterol 14α-demethylase .
- Comparison : The thiadiazole ring introduces sulfur atoms but in a different bonding configuration compared to the dithiol groups of the target compound.
Pyrazolo-Pyrimidine Derivatives
Example : 5-(4-Methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine ().
- Core Structure : Fusion of pyrazole with pyrimidine.
- Key Substituents : Trifluoromethyl and methylphenyl groups.
- Synthesis: Not detailed in the evidence, but similar compounds often use cyclocondensation strategies.
- Biological Activity : Trifluoromethyl groups enhance metabolic stability and lipophilicity, favoring pharmacokinetic profiles .
Comparative Analysis Table
Key Differences and Implications
Reactivity : The dithiol groups in the target compound offer unique redox and nucleophilic properties compared to the sulfur-containing thiadiazole or trifluoromethyl groups in analogs .
Synthetic Accessibility : Criss-cross cycloadditions (for triazolo-triazoles) vs. multi-component reactions (for triazolo-pyrimidines) highlight divergent synthetic challenges and yields .
Biological Targets : Dithiols may interact with cysteine proteases or metal-binding enzymes, whereas triazolo-pyrimidines and thiadiazoles target fungal cytochrome P450 enzymes .
Biological Activity
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol (DMTTD) is a heterocyclic compound characterized by its unique structure featuring two fused triazole rings and sulfur atoms at specific positions. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C₆H₁₀N₄S₂
- Molecular Weight : 202.3 g/mol
- CAS Number : 16085-50-0
DMTTD exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : The compound interacts with several enzymes, including aromatase and carbonic anhydrase, inhibiting their activity through binding interactions that disrupt normal function .
- Gene Expression Modulation : It has been observed to influence gene expression patterns in various cell types, potentially affecting cellular signaling pathways and metabolic processes.
Antimicrobial Activity
DMTTD has shown significant antimicrobial properties against a range of pathogens. Studies indicate that it possesses:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated higher potency than traditional antibiotics like vancomycin and ciprofloxacin .
- Antifungal Activity : Exhibits effectiveness against various fungal strains, making it a candidate for antifungal drug development .
Cytotoxic Effects
Research has highlighted the cytotoxic potential of DMTTD against cancer cell lines:
- In Vitro Studies : Compounds derived from DMTTD have been tested against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), showing promising results in inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of DMTTD and its derivatives:
Q & A
Basic: What are the optimal synthetic routes for 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol, and how can reaction conditions be optimized?
The compound can be synthesized via cyclization of intermediates such as 4-amino-3-mercapto-1,2,4-triazole derivatives. Key steps include:
- Cyclization : Use of hydrazine hydrate in toluene for pyrazole ring formation, followed by reaction with carboxylic acids in phosphorus oxychloride to form the triazole-thiadiazole core .
- Catalysts : Sodium hydride or aqueous KOH (40%) for intramolecular cyclization under reflux conditions (e.g., 100°C in DMF) .
- Solvent optimization : Polar aprotic solvents like DMF enhance reaction efficiency, while methanol aids in intermediate purification .
- Yield improvement : Stepwise purification via HPLC ensures >90% purity, critical for downstream applications .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Look for characteristic signals:
- Methyl groups (δ 2.5–3.5 ppm for N-CH₃ and S-CH₃).
- Thiol protons (δ 1.8–2.2 ppm, broad if unmodified) .
- IR : Confirm S-H stretches (2550–2600 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
- Cross-validation : Match experimental data with computational simulations (e.g., Gaussian) to resolve ambiguities in tautomeric forms .
Advanced: How can researchers resolve contradictions between experimental and computational data in molecular docking studies for this compound's biological activity?
- Validation steps :
- Compare docking scores (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Adjust force field parameters (e.g., AMBER) to account for sulfur-related van der Waals interactions .
- Use consensus docking with multiple software (e.g., Glide, GOLD) to reduce false positives .
- Contradiction analysis : If computational binding affinity exceeds experimental IC₅₀ values, re-evaluate protonation states or solvation effects .
Advanced: What strategies mitigate side reactions during the synthesis of triazole-thiol derivatives?
- Side reaction prevention :
- Use NaBH₄ to reduce intermediates (e.g., 5-methyl-4-[(3-phenylprop-2-yn-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol) and avoid thiadiazepine byproducts .
- Control temperature (<100°C) to prevent over-cyclization .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to isolate desired products .
Basic: How can HPLC and elemental analysis assess the purity of this compound?
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time consistency (±0.1 min) indicates purity .
- Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C: 45.2%, H: 3.8%, N: 26.3%, S: 24.7%). Deviations >0.3% suggest impurities .
Advanced: How to design structure-activity relationship (SAR) studies for triazole-dithiol derivatives?
- Methodology :
Basic: What are common synthetic intermediates, and how do they influence product formation?
- Key intermediates :
- Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate: Forms the pyrazole core via hydrazine-mediated cyclization .
- 4-Amino-3-mercapto-1,2,4-triazole: Reacts with aldehydes/ketones to generate thiadiazine or thiadiazepine rings .
- Role : Substituents on intermediates dictate regioselectivity during cyclization (e.g., aryl groups favor thiadiazole over thiadiazepine formation) .
Advanced: How to interpret conflicting antimicrobial activity data across studies?
- Factors causing discrepancies :
- Assay conditions: Broth microdilution (CLSI) vs. agar diffusion may yield varying MIC values .
- Microbial strains: Gram-positive vs. Gram-negative bacteria show differential permeability to thiol-containing compounds .
- Solubility: Poor aqueous solubility (logP >3) can artificially lower activity in broth-based assays .
- Resolution : Normalize data using internal standards (e.g., ciprofloxacin for bacteria) and report MIC in µM instead of µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
